molecular formula C7H12O2S B104894 Acetoacetic acid, 1-thio-, S-isopropyl ester CAS No. 15780-62-8

Acetoacetic acid, 1-thio-, S-isopropyl ester

Cat. No. B104894
CAS RN: 15780-62-8
M. Wt: 160.24 g/mol
InChI Key: VNWWAALNZPUNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoacetyl S-isopropylthioester is a thioester derivative of acetoacetic acid, which is commonly used as a starting material for the synthesis of various compounds. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform. It is stable under normal conditions and can be stored for a long time without decomposition.

Mechanism Of Action

The mechanism of action of acetoacetyl S-isopropylthioester is not well understood, but it is thought to be related to its ability to undergo nucleophilic addition reactions with other compounds. This property allows it to act as a versatile building block for the synthesis of various compounds.

Biochemical And Physiological Effects

Acetoacetyl S-isopropylthioester has no known biochemical or physiological effects on its own. However, it can be used as a precursor for the synthesis of compounds that have biological activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of acetoacetyl S-isopropylthioester is its ease of synthesis and high yield. It is also stable under normal conditions and can be stored for a long time without decomposition. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are many potential future directions for the use of acetoacetyl S-isopropylthioester in scientific research. One possible direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a starting material. Another possible direction is the use of this compound in the synthesis of new materials with unique properties, such as polymers and surfactants. Additionally, the development of new methods for the synthesis of acetoacetyl S-isopropylthioester could lead to improvements in efficiency and yield.

Synthesis Methods

The synthesis of acetoacetyl S-isopropylthioester is typically achieved through the reaction of acetoacetic acid with isopropyl mercaptan in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. This method is relatively simple and efficient, and the yield of the product can be high.

Scientific Research Applications

Acetoacetyl S-isopropylthioester has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It can be used as a precursor for the synthesis of β-ketoesters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of thioesters, which are important in the field of biochemistry.

properties

CAS RN

15780-62-8

Product Name

Acetoacetic acid, 1-thio-, S-isopropyl ester

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

S-propan-2-yl 3-oxobutanethioate

InChI

InChI=1S/C7H12O2S/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3

InChI Key

VNWWAALNZPUNNP-UHFFFAOYSA-N

SMILES

CC(C)SC(=O)CC(=O)C

Canonical SMILES

CC(C)SC(=O)CC(=O)C

synonyms

3-Oxothiobutyric acid S-isopropyl ester

Origin of Product

United States

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